4-Phenyltetrahydrofuran-2-ol
Description
Significance of Tetrahydrofuran (B95107) Scaffolds in Organic Chemistry
The tetrahydrofuran (THF) ring is a prevalent structural motif found in a vast number of biologically active natural products. nih.govresearchgate.net These include lignans, polyether ionophores, and macrodiolides, which have shown a wide range of biological activities such as antitumor, antimicrobial, and anti-inflammatory properties. nih.gov The versatility of the THF scaffold also makes it a valuable component in the development of synthetic molecules, including its use as a building block in combinatorial chemistry for creating libraries of compounds for screening. acs.org Marine natural products, in particular, often feature the tetrahydrofuran motif, highlighting its importance in the search for new therapeutic agents. nih.gov
The development of stereoselective methods for constructing substituted tetrahydrofurans is a significant area of research. nih.gov Various synthetic strategies have been devised, including intramolecular cyclizations, nucleophilic substitutions, and domino reactions, to afford these complex structures with high degrees of control over their three-dimensional arrangement. nih.govrsc.org
Contextualizing 4-Phenyltetrahydrofuran-2-ol within Substituted Tetrahydrofuran Chemistry
This compound is a derivative of tetrahydrofuran, featuring a phenyl group at the 4-position and a hydroxyl group at the 2-position, which is a hemiacetal. This substitution pattern places it within the broader class of substituted tetrahydrofurans, which are widely explored for their biological and chemical properties. nih.govrsc.org The presence of the hemiacetal functionality makes this compound a versatile intermediate for further chemical modifications. For instance, it can be reduced to the corresponding 3-aryltetrahydrofuran or serve as a precursor for a variety of disubstituted tetrahydrofurans. organic-chemistry.org
Current Research Landscape and Knowledge Gaps Pertaining to this compound
Current research on substituted tetrahydrofurans is vibrant, with numerous studies focusing on the development of novel synthetic methodologies and the biological evaluation of the resulting compounds. For example, substituted tetrahydrofuran derivatives have been designed and synthesized as potent inhibitors of HIV-1 protease. rsc.org These molecules are crafted to interact specifically with the enzyme's active site. rsc.org
However, specific research focusing solely on this compound is less extensive. While it is mentioned as an intermediate in the synthesis of other molecules, comprehensive studies on its own biological activities or its full potential as a versatile chemical building block are not widely published. semanticscholar.org There is a clear opportunity for further investigation into the unique properties and potential applications of this specific compound.
Scope and Objectives of Research on this compound
Future research on this compound should aim to fill the existing knowledge gaps. Key objectives would include:
Detailed Physicochemical Characterization: A thorough analysis of its spectral and physical properties.
Exploration of Synthetic Utility: Investigating its reactivity and potential as a precursor for a wider range of substituted tetrahydrofurans with diverse functionalities.
Biological Screening: A systematic evaluation of its biological activity profile, including potential antimicrobial, and cytotoxic effects.
Stereoselective Synthesis: Developing efficient methods for the synthesis of specific stereoisomers of this compound to study structure-activity relationships.
Data Tables
Table 1: Physicochemical Properties of Related Tetrahydrofuran Derivatives
This table presents known data for compounds structurally related to this compound, providing context for its expected properties.
| Property | Value | Compound |
| Molecular Weight | 164.20 g/mol | 4-Phenyltetrahydrofuran-3-ol guidechem.com |
| Boiling Point | 311.8±30.0 °C at 760 mmHg | 4-Phenyltetrahydrofuran-3-ol guidechem.com |
| Density | 1.2±0.1 g/cm3 | 4-Phenyltetrahydrofuran-3-ol guidechem.com |
| Flash Point | 147.0±18.8 °C | 4-Phenyltetrahydrofuran-3-ol guidechem.com |
| Refractive Index | 1.568 | 4-Phenyltetrahydrofuran-3-ol guidechem.com |
| Molecular Weight | 176.25 g/mol | 2,4-Dimethyl-4-phenyltetrahydrofuran echemi.com |
| Boiling Point | 248.7ºC at 760 mmHg | 2,4-Dimethyl-4-phenyltetrahydrofuran echemi.com |
| Density | 0.966 g/cm3 | 2,4-Dimethyl-4-phenyltetrahydrofuran echemi.com |
| Flash Point | 99.9ºC | 2,4-Dimethyl-4-phenyltetrahydrofuran echemi.com |
| Refractive Index | 1.502 | 2,4-Dimethyl-4-phenyltetrahydrofuran echemi.com |
Table 2: Spectroscopic Data for a Diastereomer of a Related Compound
The following table details NMR data for a major diastereomer of Methyl 4-(5-hydroxytetrahydrofuran-3-yl)benzoate, a compound with a similar substituted tetrahydrofuran core. semanticscholar.org
| Nucleus | Chemical Shift (ppm) | Multiplicity / Coupling Constant (J) |
| ¹H | 8.03–7.92 | m |
| ¹H | 7.31 | d, J = 8.3 Hz |
| ¹H | 5.74–5.69 | m |
| ¹H | 4.46 | dd, J = 8.2, 8.1 Hz |
| ¹H | 3.91 | s |
| ¹H | 3.85 | dd, J = 8.2, 7.6 Hz |
| ¹H | 3.82–3.71 | m |
| ¹H | 2.68 | br s |
| ¹H | 2.39 | ddd, J = 13.0, 7.6, 0.8 Hz |
| ¹H | 2.12 | ddd, J = 13.0, 9.5, 4.9 Hz |
| ¹³C | 166.9 | |
| ¹³C | 147.6 | |
| ¹³C | 130.0 | |
| ¹³C | 128.6 | |
| ¹³C | 127.2 | |
| ¹³C | 98.9 | |
| ¹³C | 73.8 | |
| ¹³C | 52.1 | |
| ¹³C | 42.5 | |
| ¹³C | 41.8 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-phenyloxolan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c11-10-6-9(7-12-10)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASAVHSGFIJMWIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC1O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70563011 | |
| Record name | 4-Phenyloxolan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70563011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128372-48-5 | |
| Record name | 4-Phenyloxolan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70563011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Phenyltetrahydrofuran 2 Ol and Analogous Compounds
Direct Synthesis Approaches
Direct synthesis methods provide efficient pathways to construct the tetrahydrofuran (B95107) ring system, often with high control over stereochemistry.
Redox-Relay Heck Reaction Strategies
The redox-relay Heck reaction has emerged as a powerful tool for the synthesis of substituted tetrahydrofurans. researchgate.net This strategy allows for the functionalization of unactivated olefins and the formation of complex cyclic structures.
Palladium catalysis is central to the redox-relay Heck reaction, enabling the cyclization of alkenyl alcohols to form tetrahydrofuran rings. researchgate.netacs.org This process often involves the coupling of an aryl halide with an appropriate diol precursor. acs.org The reaction proceeds through a sequence of migratory insertion and β-hydride elimination, effectively "relaying" a hydride from one position to another. acs.org
A notable application is the coupling of aryl iodides with cis-2-butene-1,4-diol (B44940), which yields cyclic hemiacetals that can be subsequently reduced to the corresponding 3-aryl tetrahydrofurans. acs.orgorganic-chemistry.org This method is operationally simple and tolerates a wide range of functional groups. acs.org The general procedure involves reacting the aryl iodide with the diol in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297), a base like sodium bicarbonate, and a phase-transfer catalyst like tetrabutylammonium (B224687) chloride in a suitable solvent. organic-chemistry.orgsemanticscholar.org
The versatility of this approach is further demonstrated by its scalability and the ability to convert the resulting hemiacetal into various other derivatives, expanding its synthetic utility. nih.govacs.org For instance, the hemiacetal intermediate can undergo further reactions to introduce additional substituents on the tetrahydrofuran ring. acs.org
Table 1: Representative Palladium-Catalyzed Redox-Relay Heck Reaction
| Entry | Aryl Iodide | Diol | Product | Yield (%) |
| 1 | 4-Iodobenzonitrile | cis-2-Butene-1,4-diol | 4-(Tetrahydrofuran-2-ol-4-yl)benzonitrile | 95 |
| 2 | 1-Iodo-4-nitrobenzene | cis-2-Butene-1,4-diol | 4-(4-Nitrophenyl)tetrahydrofuran-2-ol | 91 |
| 3 | Methyl 4-iodobenzoate | cis-2-Butene-1,4-diol | Methyl 4-(tetrahydrofuran-2-ol-4-yl)benzoate | 88 |
Data compiled from studies on analogous systems. acs.org
The choice of the diol precursor is critical in redox-relay Heck reactions for the synthesis of tetrahydrofurans. cis-Butene-1,4-diols are particularly effective substrates, readily undergoing cyclization to form the desired heterocyclic core. acs.orgacs.org The geometry of the diol influences the stereochemical outcome of the reaction.
The reaction initiates with the oxidative addition of the palladium(0) catalyst to the aryl iodide, followed by coordination to the alkene of the diol. Subsequent intramolecular carbopalladation forms a new carbon-carbon bond and a palladium-alkyl intermediate. A key β-hydride elimination and re-addition sequence (the "relay") ultimately leads to the formation of the cyclic hemiacetal product after reductive elimination. acs.org The diol's hydroxyl groups play a crucial role in the cyclization step, acting as the internal nucleophile. acs.org
Palladium-Catalyzed Cyclization and Tandem Reactions
Hydroalkoxylation/Cyclization Protocols
Intramolecular hydroalkoxylation of alkynyl alcohols presents another efficient route to tetrahydrofuran derivatives. This method involves the addition of an alcohol moiety across a carbon-carbon triple bond, followed by cyclization.
Indium(III) trifluoromethanesulfonate (B1224126) (In(OTf)₃) has been identified as an effective Lewis acid catalyst for promoting the intramolecular hydroalkoxylation of alkynyl alcohols. thermofisher.comacs.orgorganic-chemistry.org This catalyst activates the alkyne, facilitating the nucleophilic attack of the tethered hydroxyl group. acs.org The reactions are typically conducted under mild conditions and show good functional group tolerance. organic-chemistry.org
The process is believed to involve the coordination of the indium(III) catalyst to the alkyne, which increases its electrophilicity. The intramolecular attack of the alcohol then proceeds, leading to the formation of a vinyl-indium intermediate, which upon protonolysis yields the enol ether product. acs.org
Alkynyl alcohols are the key starting materials for hydroalkoxylation/cyclization reactions. acs.org The structure of the alkynyl alcohol, including the length of the tether connecting the alcohol and the alkyne, determines the size of the resulting ring. For the synthesis of tetrahydrofurans, γ-alkynyl alcohols are typically employed.
The regioselectivity of the cyclization (i.e., exo vs. endo cyclization) can often be controlled by the choice of catalyst and reaction conditions. acs.org For instance, lanthanide-based catalysts have been shown to effectively catalyze the exo-selective cyclization of terminal alkynyl alcohols to form exocyclic enol ethers. acs.org Gold catalysts have also been extensively used for similar transformations, often showing high regioselectivity. jst.go.jp
Table 2: Catalyst Influence on Alkynyl Alcohol Cyclization
| Entry | Alkynyl Alcohol | Catalyst | Product | Regioselectivity (exo/endo) |
| 1 | Pent-4-yn-1-ol | La[N(SiMe₃)₂]₃ | 2-Methylenetetrahydrofuran | >98:2 |
| 2 | Hex-5-yn-1-ol | In(OTf)₃ | 2-Methylenetetrahydropyran | >95:5 |
| 3 | Phenylpent-4-yn-1-ol | AuCl₃ | 2-(Phenylmethylene)tetrahydrofuran | Varies with substrate |
Data represents typical outcomes from studies on analogous systems. acs.orgjst.go.jp
Indium(III) Trifluoromethanesulfonate Catalysis
Electrochemical Synthesis Routes
Electrochemical methods have emerged as a powerful and environmentally conscious approach for the synthesis of complex organic molecules, including C(sp3)-rich heterocycles like tetrahydrofurans. nih.gov These techniques offer a unique mode of substrate activation, often proceeding under mild conditions without the need for harsh chemical oxidants. researchgate.net
Alkoxy Radical Generation and 1,5-Hydrogen Atom Transfer Reactivity
One notable electrochemical strategy involves the generation of alkoxy radicals, which can subsequently undergo a 1,5-hydrogen atom transfer (HAT) to facilitate cyclization. rsc.orgresearchgate.net This process has been recognized as an effective method for the selective functionalization of remote C-H bonds. sioc-journal.cn The generation of alkoxy radicals can be achieved through various means, including the photolysis of nitrite (B80452) esters and the use of N-alkoxyphthalimides. acs.orgresearchgate.net In the context of tetrahydrofuran synthesis, an alkoxy radical generated at a suitable position within a molecule can abstract a hydrogen atom from a carbon atom at the 5-position, leading to a carbon-centered radical. This radical can then undergo cyclization to form the tetrahydrofuran ring. This 5-exo-trig cyclization is a favored pathway. rsc.orgresearchgate.net
Anodically Generated Aromatic Radical Cations in Heterocycle Formation
A significant advancement in electrochemical synthesis is the use of anodically generated aromatic radical cations for the formation of heterocycles. nih.govresearchgate.netacs.org This method involves the single-electron oxidation of an aromatic ring within a suitable precursor molecule, such as an arylalcohol, at the anode. nih.govacs.org This oxidation generates a radical cation, which weakens the β-C-C sigma bond, leading to mesolytic cleavage and the formation of a carbocation intermediate. nih.govresearchgate.net This carbocation is then trapped by an internal nucleophile, such as a hydroxyl group, to form the heterocyclic ring. nih.govacs.org
For the synthesis of 2-phenyltetrahydrofuran, a 2-arylalcohol substrate is subjected to galvanostatic electrolysis. nih.govacs.org The initial single-electron anodic oxidation of the phenyl ring leads to the corresponding aromatic radical cation. acs.org Subsequent mesolytic cleavage and intramolecular trapping by the alcohol nucleophile result in the formation of the tetrahydrofuran ring. nih.govacs.org It has been demonstrated that subjecting an enantiomerically pure starting material to these conditions results in a racemic product, confirming the involvement of a planar benzylic secondary carbocation intermediate. nih.govacs.org
Control experiments have shown that a 1- or 2-arylalcohol structural motif is essential for the reaction to proceed, and that alkoxy radical intermediates are not involved in this specific mechanistic pathway. nih.govacs.org
Scalability in Flow Electroreactors
A key advantage of modern electrochemical synthesis is its scalability, particularly through the use of continuous flow electroreactors. nih.govsoton.ac.uk These systems offer enhanced productivity, better heat and mass transfer, and improved safety compared to traditional batch processes. soton.ac.uk
The electrochemical formation of 2-phenyltetrahydrofuran has been successfully scaled up from a batch process to a continuous single-pass flow system. nih.gov In one example, a 5 mmol scale reaction was performed in a commercially available Ammonite8 flow electroreactor, yielding 0.62 g of 2-phenyltetrahydrofuran in 83% isolated yield. nih.gov The flow process allowed for the use of a lower supporting electrolyte concentration and a higher current density, resulting in a significantly higher productivity of 4.98 mmol/h compared to 0.12 mmol/h in the batch process. nih.gov
Table 1: Comparison of Batch vs. Flow Electrochemical Synthesis of 2-Phenyltetrahydrofuran
| Parameter | Batch Process | Flow Process |
| Scale | --- | 5 mmol |
| Reactor | Undivided cell | Ammonite8 flow reactor |
| Electrolyte Concentration | 0.05 M | 0.025 M |
| Current Density (janode) | 5.9 mA/cm² | 14.0 mA/cm² |
| Isolated Yield | 87% | 83% |
| Productivity | 0.12 mmol/h | 4.98 mmol/h |
This table is based on data presented for the electrochemical synthesis of 2-phenyltetrahydrofuran. nih.gov
Electrophilic Cyclization of Vinylsilyl Alcohols
The electrophilic cyclization of vinylsilyl alcohols presents an effective route to polysubstituted tetrahydrofurans. rsc.orgrsc.org This intramolecular process is influenced by the nature of the electrophile and various steric and electronic factors. The reaction typically proceeds through the electrophilic addition to the vinylsilane, generating a β-silyl carbocation that is subsequently trapped by the internal hydroxyl group to yield the tetrahydrofuran derivative.
Influence of Substituent Patterns on Cyclization Outcome
The stereoselectivity of the electrophilic cyclization of vinylsilyl alcohols is highly dependent on the substitution pattern of the starting material. rsc.org Studies have shown that the number and position of substituents can dictate the stereochemical outcome of the reaction. rsc.org
For instance, the cyclization of vinylsilyl alcohols with allylic substituents often leads to a unique 2,3-trans-disubstituted tetrahydrofuran, regardless of whether the reaction is acid-catalyzed or mercury-catalyzed. In contrast, vinylsilanes with an alkyl group on the carbon bearing the hydroxy group tend to afford substituted tetrahydrofurans with moderate 2,5-trans stereoselectivity. The presence of an additional substituent β to the silicon can lead to a loss of stereoselectivity, likely due to unfavorable steric interactions. rsc.org The use of diastereomeric vinylsilyl alcohols has demonstrated that the allylic substituent is the primary director of the stereochemical outcome, consistently yielding a 2,3-trans configuration in the final tetrahydrofuran product. rsc.org
In some cases, a tandem epoxidation-cyclization process can occur when vinylsilyl alcohols are treated with reagents like m-CPBA. mdpi.comnih.gov The stereochemical outcome of this domino process is also influenced by the substitution pattern, with bulky groups adjacent to the double bond exerting stereocontrol during the epoxidation step. mdpi.comnih.gov
Table 2: Influence of Substituent Position on Stereoselectivity of Vinylsilyl Alcohol Cyclization
| Substituent Position | Predominant Stereochemistry | Reference |
| Allylic (R¹=H, R²≠H) | 2,3-trans | |
| On carbinol carbon (R¹≠H, R²=R³) | Moderate 2,5-trans | |
| β to silicon | Loss of stereoselectivity | rsc.org |
This table summarizes findings on the stereochemical outcomes of vinylsilyl alcohol cyclization based on substituent patterns.
HFIP-Promoted Reactions of Epoxides with Electron-Rich Alkenes
A catalyst-free method for the synthesis of substituted tetrahydrofurans involves the reaction of epoxides with electron-rich alkenes promoted by 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). mdpi.comnih.govresearchgate.net This approach is notable for its operational simplicity and environmentally benign nature, as it proceeds with perfect atom economy. mdpi.com
The unique properties of HFIP, including its high acidity and hydrogen bond donating ability, coupled with its low nucleophilicity, are crucial for its role in promoting this reaction. mdpi.com HFIP effectively activates the epoxide ring towards nucleophilic attack by the electron-rich alkene. mdpi.com Mechanistic studies suggest that the reaction can proceed through either a purely ionic or an SN2-type pathway, depending on the nucleophilicity of the alkene used. mdpi.comnih.gov
This methodology has been successfully applied to the synthesis of a range of substituted tetrahydrofurans, including novel spiro compounds and tetrahydrofurobenzofuran derivatives, although the yields are often moderate. mdpi.comnih.gov
Table 3: Key Properties of HFIP in Promoting Tetrahydrofuran Synthesis
| Property | Value/Characteristic | Significance |
| pKₐ | 9.30 | High acidity facilitates epoxide activation. |
| Hydrogen Bond Ability (α) | 1.96 | Strong hydrogen bonding promotes the reaction. |
| Nucleophilicity (N) | -4.23 | Low nucleophilicity prevents it from acting as a competing nucleophile. |
This table highlights the properties of HFIP that make it an effective promoter for the reaction between epoxides and electron-rich alkenes, with comparative values for TFE being pKₐ = 12.37, α = 1.51, and N = -2.78. mdpi.com
Mechanism and Scope of HFIP Catalysis
1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has emerged as a potent solvent and promoter for the synthesis of substituted tetrahydrofurans, often proceeding without a traditional catalyst. nih.govresearchgate.net This method typically involves the reaction of epoxides with electron-rich alkenes. nih.govnih.gov The unique properties of HFIP, such as its high hydrogen bond donating ability, high acidity, and very low nucleophilicity compared to non-fluorinated alcohols, are crucial for its effectiveness. nih.gov These characteristics facilitate the activation of the epoxide ring, promoting the reaction under smooth conditions to yield tetrahydrofuran derivatives in moderate amounts. nih.govnih.gov
Mechanistic studies suggest two primary pathways depending on the nucleophilicity of the alkene used. nih.govresearchgate.netnih.gov
SN2-type Mechanism : For less nucleophilic alkenes, a direct nucleophilic attack of the alkene on the HFIP-activated epoxide is proposed. nih.gov This pathway would involve some preservation of the stereochemical configuration of the starting epoxide. nih.gov
Ionic Mechanism : With more nucleophilic alkenes, the reaction may proceed through a carbocationic intermediate. nih.gov This intermediate is formed and stabilized by HFIP before being trapped by the alkene. nih.gov
The scope of this methodology has been demonstrated with various substituted styrenes and other electron-rich alkenes reacting with epoxides like styrene (B11656) oxide. mdpi.com While the reactions are highly regioselective, they often result in low diastereoselectivity. mdpi.com For instance, the reaction of styrene oxide with α-methylstyrene in HFIP at 45°C yields the corresponding tetrahydrofuran product. mdpi.com The utility of this method extends to the synthesis of complex structures like tetrahydrofuran-based spiro compounds and tetrahydrofurobenzofuran derivatives. researchgate.netnih.gov An interesting application is the one-pot oxidation/ring-opening reaction, where an alkene is first converted to an epoxide in situ with a reagent like H₂O₂, which then reacts to form the tetrahydrofuran, albeit in lower conversion. mdpi.com
Table 1: Selected Examples of HFIP-Promoted Tetrahydrofuran Synthesis from Styrene Oxide
| Alkene Substrate | Product | Yield | Diastereomeric Ratio (cis:trans) | Reference |
|---|---|---|---|---|
| α-Methylstyrene | 4-Methyl-2,4-diphenyltetrahydrofuran | 45% | 50:50 | mdpi.com |
| 4-Methoxy-α-methylstyrene | 2-(4-Methoxyphenyl)-4-methyl-4-phenyltetrahydrofuran | 67% | 50:50 | mdpi.com |
| 4-Chlorostyrene | 2-(4-Chlorophenyl)-4-phenyltetrahydrofuran | 36% | 60:40 | mdpi.com |
| Styrene | 2,4-Diphenyltetrahydrofuran | 35% | 60:40 | mdpi.com |
Aldol-Type Reactions Followed by Intramolecular Nucleophilic Substitution
The formation of the tetrahydrofuran ring can be efficiently achieved through a sequence initiated by an aldol-type reaction, which creates an intermediate primed for subsequent intramolecular cyclization. uni-regensburg.deysu.am This strategy involves the C-C bond formation between an enolate and an aldehyde, followed by an intramolecular nucleophilic substitution to close the ring. ysu.am
A notable example involves the reaction of carbanions derived from aryl 3-chloropropylsulfoxides with non-enolizable aldehydes. ysu.am Deprotonation of the sulfoxide (B87167) generates a carbanion that adds to the aldehyde's carbonyl group. The resulting aldol-type alkoxide intermediate then undergoes a 1,5-intramolecular substitution, displacing the chloride to form the 2,3-disubstituted tetrahydrofuran ring. ysu.am This process exhibits high diastereoselectivity, consistently producing a trans relationship between the 2-aryl and 3-arylsulfinyl substituents. ysu.am The stereoselectivity is thought to arise from a cyclic transition state during the initial aldol (B89426) addition. ysu.am
Another application of this methodology is seen in the synthesis of Cα-tetrasubstituted tetrahydrofuran amino acids. uni-regensburg.de The process starts with a protected methionine, which is converted into a sulfonium (B1226848) salt. uni-regensburg.de Treatment with a base generates an ester enolate that reacts with an aromatic aldehyde in an aldol-type fashion. uni-regensburg.de This is immediately followed by an intramolecular nucleophilic substitution where dimethylsulfide acts as the leaving group, thereby constructing the tetrahydrofuran ring. uni-regensburg.de The reaction shows high diastereoselectivity, favoring the trans isomer, which is attributed to the steric demand of the tert-butyl ester group. uni-regensburg.de
NHC-Catalyzed Ring Expansion Reactions
N-Heterocyclic carbenes (NHCs) have been identified as effective catalysts for the ring-expansion of oxacycloalkane-2-carboxaldehydes to produce various lactones, which are cyclic esters structurally related to hydroxylated tetrahydrofurans. organic-chemistry.org This transformation provides a pathway to larger ring systems from more readily available smaller rings. organic-chemistry.orgrsc.org
The proposed mechanism for this ring expansion begins with the formation of a Breslow intermediate from the reaction of the NHC with the aldehyde substrate. organic-chemistry.org This is followed by a ring-opening of the oxacycloalkane, leading to an intermediate that undergoes an intramolecular attack to form the expanded lactone ring. organic-chemistry.org The electronic properties of the NHC catalyst are critical for the reaction's success. organic-chemistry.org Studies have shown that imidazolinium-derived carbenes are particularly effective, outperforming thiazolium and triazolium-based catalysts. organic-chemistry.org The reaction proceeds under mild conditions and tolerates a range of functional groups. organic-chemistry.org This methodology has been successfully applied to the ring expansion of substrates like tetrahydrofuran-2-carboxaldehyde to yield six-membered lactones. organic-chemistry.orgusask.ca
Table 2: Catalyst Screening for NHC-Catalyzed Ring Expansion
| Catalyst Type | Effectiveness | Reference |
|---|---|---|
| Imidazolinium-derived carbenes | Highly effective, providing high yields | organic-chemistry.org |
| Thiazolium-derived carbenes | Less effective than imidazolinium catalysts | organic-chemistry.org |
| Triazolium-derived carbenes | Less effective than imidazolinium catalysts | organic-chemistry.org |
Catalytic Systems in 4-Phenyltetrahydrofuran-2-ol Synthesis
Transition Metal Catalysis (e.g., Palladium, Iron)
Transition metals, particularly palladium and iron, are versatile catalysts for synthesizing tetrahydrofuran rings. Palladium-catalyzed methods often involve the cyclization of unsaturated alcohols. organic-chemistry.org One stereoselective approach for making substituted tetrahydrofurans utilizes the reaction of γ-hydroxy alkenes with aryl bromides, catalyzed by palladium. organic-chemistry.org This reaction forms both a C-C and a C-O bond, likely through the intramolecular insertion of the olefin into a Pd(Ar)(OR) intermediate. organic-chemistry.org
Iron catalysis is prominent in the ring-expansion reaction of epoxides with alkenes. mdpi.comacs.org Iron porphyrin complexes have been shown to be highly efficient catalysts for this transformation, requiring low catalyst loadings (as low as 1 mol%) to achieve high yields. acs.org An enantioselective version of this reaction has been developed using an iron(III) salen complex derived from an axially chiral 1,1'-binaphthalene (B165201) backbone, which can produce tetrahydrofuran products with high enantioselectivity (e.g., up to 92% ee). acs.org The proposed mechanism for some iron-catalyzed systems involves the reduction of an Fe(II) complex to Fe(I), which mediates a reductive ring-opening of the epoxide via a single-electron transfer (SET) to form a radical intermediate. acs.org This radical then couples with the alkene, followed by cyclization to yield the tetrahydrofuran product. acs.org
Lewis Acid Catalysis
Lewis acids are widely employed to facilitate the synthesis of tetrahydrofurans, often by activating substrates towards cyclization. A foundational method is the acid-catalyzed cyclization of diol precursors like 2-phenyl-1,4-butanediol. Lewis acids such as various metal triflates (e.g., Yb(OTf)₃, Sc(OTf)₃) can enhance the rate and regioselectivity of these reactions. For instance, using Yb(OTf)₃ as a catalyst can improve yields by coordinating with the hydroxyl groups of the diol, stabilizing the transition state for intramolecular ether formation.
Lewis acids also play a crucial role in formal [3+2] cycloaddition reactions. The reaction between a silyl (B83357) ether and an aldehyde in the presence of BF₃·OEt₂ can generate highly substituted aryl tetrahydrofurans. researchgate.net In some cases, the addition of a Lewis acid can also lead to the formation of 2-phenyltetrahydrofuran as a side product during reactions of certain esters with organometallic reagents. acs.org Furthermore, Lewis acids can be used in conjunction with other catalytic systems; for example, Lewis acid-catalyzed versions of the epoxide ring-expansion reaction with alkenes have been developed. acs.org
Brønsted Acid/Base Catalysis
Brønsted acids are effective catalysts for the intramolecular cyclization of diols to form tetrahydrofurans. Common Brønsted acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are used to promote the dehydration of a diol, such as 2-phenyl-1,4-butanediol, to form an oxonium ion intermediate which subsequently cyclizes.
More sophisticated Brønsted acid systems have also been developed. A metal-free catalytic system using p-toluenesulfonic acid (pTSA) in HFIP can efficiently cyclize ynone substrates to form furan (B31954) derivatives, which are structurally related precursors to tetrahydrofurans. publish.csiro.aupublish.csiro.au The proposed mechanism suggests that HFIP activates the pTSA catalyst by forming hydrogen bonds with both the catalyst and the substrate. publish.csiro.au Additionally, phosphinic acid (H₃PO₂) has been shown to catalyze the direct and stereospecific intramolecular substitution of alcohols, where O-centered nucleophiles attack to form five-membered heterocycles like tetrahydrofurans. diva-portal.org DFT calculations suggest a bifunctional mechanism where the phosphinic acid acts as both a Brønsted acid and a Brønsted base to simultaneously activate the nucleophile and the hydroxyl leaving group. diva-portal.org Lewis bases can also catalyze these transformations, often in the presence of a Brønsted acid co-catalyst. nih.gov
Precursor Design and Synthesis for this compound
The synthesis of the direct precursor to this compound, which is typically a lactone such as 4-phenyl-dihydrofuran-2(3H)-one, or the assembly of the substituted tetrahydrofuran ring system can be achieved through various strategic approaches. These methods focus on creating the carbon skeleton and incorporating the necessary functional groups for subsequent cyclization and reduction steps.
One prominent strategy involves an indium(III) trifluoromethanesulfonate-catalyzed hydroalkoxylation/cyclization of an alkynyl alcohol. This method begins with a commercially available starting material, ethyl phenylacetate, which undergoes alkylation followed by reduction to yield the key alkynyl alcohol precursor. The synthesis of a related compound, 2-methyl-4-phenyltetrahydrofuran-2-ol, illustrates this pathway. The precursor, 2-phenyl-4-pentyn-1-ol, is designed to facilitate cyclization, and its synthesis starts from ethyl phenylacetate. This initial compound is alkylated using 3-bromopropyne in the presence of lithium diisopropylamide (LDA) and N,N'-dimethylpropyleneurea (DMPU) to produce ethyl 4-phenyl-3-butynoate. Subsequent reduction of this ester with lithium aluminum hydride (LiAlH4) affords the alkynyl alcohol precursor. The final cyclization is catalyzed by indium(III) trifluoromethanesulfonate (In(OTf)3) to yield the target tetrahydrofuran-2-ol derivative.
Another effective method is the Redox-Relay Heck reaction, which constructs the substituted tetrahydrofuran ring from simpler starting materials. semanticscholar.org In the synthesis of this compound, this approach utilizes cis-2-butene-1,4-diol and an appropriate aryl halide. semanticscholar.org The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate (Pd(OAc)2), along with sodium bicarbonate (NaHCO3) and a phase-transfer catalyst like tetra-n-butylammonium chloride (nBu4NCl). semanticscholar.org This process assembles the 4-phenyl-substituted tetrahydrofuran ring, resulting in the hemiacetal (lactol) form, this compound. semanticscholar.org This methodology has also been applied to synthesize a range of analogs with different substituents on the phenyl ring, such as nitro and cyano groups. semanticscholar.org
| Strategy | Key Precursors/Starting Materials | Key Reagents & Catalysts | Intermediate(s) | Final Product (Analog) | Reference |
|---|---|---|---|---|---|
| Indium-Catalyzed Cyclization | Ethyl phenylacetate, 3-Bromopropyne | LDA, DMPU, LiAlH4, In(OTf)3 | Ethyl 4-phenyl-3-butynoate, 2-Phenyl-4-pentyn-1-ol | 2-Methyl-4-phenyltetrahydrofuran-2-ol | |
| Redox-Relay Heck Reaction | cis-2-Butene-1,4-diol, Aryl halide (e.g., 4-iodobenzonitrile) | Pd(OAc)2, NaHCO3, nBu4NCl | Hemiacetal intermediate | 4-(Tetrahydrofuran-3-yl)benzonitrile | semanticscholar.org |
Strategies for Carbonyl Deletion
The term "carbonyl deletion" in the context of synthesizing this compound refers to the chemical reduction of the carbonyl group within a lactone precursor, specifically 4-phenyl-dihydrofuran-2(3H)-one, to a hydroxyl group, thereby forming the target cyclic hemiacetal (lactol). This transformation is a critical step that moves from the furanone oxidation state to the desired furanol.
A widely employed and effective method for this reduction is the use of hydride reagents, particularly Diisobutylaluminium hydride (DIBAL-H). koreascience.krnih.gov This reagent is known for its ability to selectively reduce esters (including cyclic esters like lactones) to aldehydes or, with controlled stoichiometry and temperature, to the corresponding alcohol. In the synthesis of lactols, DIBAL-H reduction of the lactone is typically performed at low temperatures, such as -78°C, to prevent over-reduction to the diol. koreascience.kr For instance, the reduction of a substituted γ-butyrolactone to its corresponding lactol (a tetrahydrofuran-2-ol derivative) was successfully achieved using a 1.5 M solution of DIBAL-H in toluene (B28343) at -78°C. koreascience.kr The reaction is quenched with methanol (B129727) before being worked up to isolate the lactol product. koreascience.kr This approach is valued for its high yield and selectivity. koreascience.krnih.gov
An alternative strategy for the reduction of the lactone involves a hydrosilylation-desilylation sequence. evitachem.com This two-step method first converts the lactone to a silylated intermediate, which is then hydrolyzed to the lactol. The synthesis of 5-Phenyltetrahydrofuran-2-ol from 4,5-dihydro-5-phenyl-2(3H)-furanone illustrates this process. evitachem.com The first step is the hydrosilylation of the furanone using a silane (B1218182) source like polymethylhydrosiloxane (B1170920) and a titanium catalyst. evitachem.com This is followed by a desilylation step, where the intermediate is treated with a base such as sodium hydroxide (B78521) in tetrahydrofuran to yield the final alcohol, 5-Phenyltetrahydrofuran-2-ol. evitachem.com
| Strategy | Lactone Precursor (Example) | Key Reagents | Conditions | Product | Reference |
|---|---|---|---|---|---|
| Partial Reduction with Hydride Reagent | Ethyl 2-formyl-4-phenyl-4-(t-butyldimethylsilyloxymethyl)butanoate | Diisobutylaluminium hydride (DIBAL-H) | Anhydrous toluene, -78°C | 4-C-(t-Butyldimethylsilyloxymethyl)-4-phenyl-tetrahydrofuran-2-ol | koreascience.kr |
| Hydrosilylation-Desilylation | 4,5-Dihydro-5-phenyl-2(3H)-furanone | 1. Polymethylhydrosiloxane, Titanium catalyst 2. Sodium hydroxide | 1. Hydrosilylation 2. Desilylation in THF | 5-Phenyltetrahydrofuran-2-ol | evitachem.com |
Stereochemical Control and Analysis in 4 Phenyltetrahydrofuran 2 Ol Synthesis
Diastereoselective Synthesis Methodologies
Diastereoselective synthesis aims to produce a single diastereomer from a set of possible stereoisomers. For substituted tetrahydrofurans like 4-phenyltetrahydrofuran-2-ol, this often involves intramolecular cyclization reactions where the stereochemistry of the starting material or the influence of reagents dictates the stereochemical outcome of the newly formed ring.
A notable strategy involves the highly diastereoselective synthesis of functionalized tetrahydrofuran (B95107) derivatives from optically active 4-phenylbutyrolactone. nih.gov This approach begins with the alkylation of a lactone, followed by reduction to a lactol. nih.gov A subsequent Horner-Wadsworth-Emmons or Wittig-type olefination reaction with the lactol intermediate generates an α,β-unsaturated ester. nih.gov The crucial cyclization step is then achieved by treating this ester with a base like potassium hexamethyldisilazide (KHMDS), which furnishes the substituted tetrahydrofuran derivatives in excellent yields and with high diastereoselectivity. nih.gov For instance, the reaction can yield diastereomeric ratios as high as 60:1. nih.gov
Another powerful method is the formal [3 + 2]-cycloaddition, which involves the Lewis acid-mediated reaction of α-silyloxy aldehydes with styrenes to produce 3-alkyl-2-aryltetrahydrofuran-4-ols. researchgate.net This methodology has been successfully applied to the synthesis of natural products containing the furofuran lignan (B3055560) core. researchgate.net Palladium-catalyzed tandem oxidative cyclization of certain alkenols also provides a pathway to highly substituted tetrahydrofurans with significant diastereocontrol. acs.org
Table 1: Diastereoselective Synthesis of Substituted Tetrahydrofurans via Intramolecular Cyclization
| Entry (Starting Alkene) | Product | Yield (%) | Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|---|
| α,β-unsaturated ester (R = -CH₃) | 2-substituted-4-phenyltetrahydrofuran | - | 11:1 | nih.gov |
| α,β-unsaturated ester (R = -CH₂CH₃) | 2-substituted-4-phenyltetrahydrofuran | 91 | 60:1 | nih.gov |
| α,β-unsaturated ester (R = -CH₂CN) | 2-substituted-4-phenyltetrahydrofuran | 82 | 11:1 | nih.gov |
| α,β-unsaturated ester (R = -CH₂-C₆H₅) | 2-substituted-4-phenyltetrahydrofuran | - | 49:1 | nih.gov |
Factors Directing Diastereoselectivity (e.g., Intramolecular Hydrogen Bonding)
The diastereoselectivity observed in these syntheses is often governed by subtle energetic preferences in the transition state of the ring-forming step. One of the key directing factors is the presence of intramolecular hydrogen bonding. In the palladium-catalyzed oxidative cyclization of certain trisubstituted alkenols, the presence of a distal alcohol group is crucial for enhancing both reactivity and diastereoselectivity. acs.org Mechanistic and computational studies support a pathway where intramolecular hydrogen bonding increases the nucleophilicity of the cyclizing alcohol and imposes conformational constraints on the transition state, thereby favoring the formation of one diastereomer over another. acs.org Capping the distal alcohol as a tert-butyldimethylsilyl (TBS) ether completely shuts down the reaction under standard conditions, highlighting the essential role of the free hydroxyl group. acs.org
Steric hindrance is another critical factor. In the synthesis of tetrahydrofuran amino acids, the use of a sterically demanding tert-butyl ester leads to the preferential formation of the trans-isomer, achieving high diastereoselectivity with a trans/cis ratio of up to 97:3. uni-regensburg.de The bulky group dictates the facial approach during the intramolecular nucleophilic substitution that forms the ring. uni-regensburg.de
Enantioselective Synthesis Strategies
While diastereoselective methods control relative stereochemistry, enantioselective strategies are required to produce a single enantiomer of a chiral compound. This is often achieved using chiral catalysts, chiral auxiliaries, or by employing starting materials from the "chiral pool."
One effective strategy is the ring-expansion reaction of epoxides with alkenes. acs.org Iron(III) porphyrins have been identified as efficient catalysts for this transformation, requiring low catalyst loadings to achieve high yields. acs.org More significantly, the development of chiral catalysts for this reaction allows for high enantioselectivity. acs.org
Application of Chiral Catalysts and Auxiliaries
Chiral catalysis is a premier approach in asymmetric synthesis, utilizing chiral coordination complexes to influence the stereochemical outcome of a reaction. diva-portal.org In the enantioselective synthesis of tetrahydrofurans via epoxide ring-expansion, an iron(III) salen complex derived from an axially chiral 1,1'-binaphthalene (B165201) backbone has proven highly effective. acs.org This catalyst system can produce tetrahydrofuran products with excellent enantioselectivity, reaching up to 92% enantiomeric excess (ee) for the trans-diastereomer. acs.org Different chiral porphyrin complexes, such as those developed by Gross, Zhang, and Halterman, have also been tested, with the Halterman complex providing the best results among them, yielding enantiomeric excesses of 74% and 72% for the cis and trans products, respectively, in the reaction between styrene (B11656) oxide and styrene. acs.org
Chiral auxiliaries, which are temporarily incorporated into the substrate to direct the stereochemistry of a reaction, represent another common strategy. diva-portal.org An attempt was made to induce enantioselectivity in a tetrahydrofuran synthesis using (S)-4-isopropyloxazolidin-2-one as a chiral auxiliary. uni-regensburg.de The rationale was that the auxiliary could form a chelate complex, fixing the conformation during cyclization. uni-regensburg.de However, in this particular application, the method only yielded trace amounts of the desired product. uni-regensburg.de Similarly, the use of chiral phase-transfer catalysts in the same reaction sequence failed to produce any significant enantiomeric enhancement. uni-regensburg.de
Table 2: Enantioselective Tetrahydrofuran Synthesis using Chiral Iron Catalysts
| Catalyst System | Total Yield (%) | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (ee %) - cis | Enantiomeric Excess (ee %) - trans | Reference |
|---|---|---|---|---|---|
| Gross Fe(III) Porphyrin | 52 | 45:55 | 25 | 20 | acs.org |
| Halterman Fe(III) Porphyrin | 56 | 50:50 | 74 | 72 | acs.org |
| Zhang Fe(III) Porphyrin | 54 | 48:52 | 32 | 28 | acs.org |
| Fe(III) Salen (from 1,1'-Binaphthalene) | 85 | 47:53 | 83 | 92 | acs.org |
Enantiospecific Nucleophilic Substitution Reactions
Enantiospecific reactions are those in which the stereochemistry of the starting material dictates the stereochemistry of the product. Intramolecular nucleophilic substitution reactions that proceed via an S_N2-type mechanism are classic examples. The direct intramolecular substitution of non-derivatized alcohols, catalyzed by Lewis acids like Fe(OTf)₃ or Brønsted acids like phosphinic acid (H₃PO₂), provides a powerful route to five- and six-membered heterocycles. diva-portal.org These reactions proceed with high enantiospecificity, meaning that a chiral starting alcohol is converted to a chiral cyclic ether with retention or inversion of configuration, depending on the mechanism. diva-portal.org Competition experiments and kinetic studies have demonstrated that these transformations proceed via an S_N2-type reaction pathway, ensuring the transfer of chirality from the substrate to the product. diva-portal.org
Conformational Analysis of Tetrahydrofuran Ring Systems
The five-membered tetrahydrofuran (THF) ring is not planar. It adopts a puckered conformation to relieve torsional strain. Unlike the more rigid six-membered cyclohexane (B81311) ring, which has well-defined chair and boat conformations, the THF ring is highly flexible. rsc.org Its conformational landscape is best described by the concept of pseudorotation.
Pseudorotation Dynamics and Ring Pucker
The concept of pseudorotation was first introduced to describe the conformational "indefiniteness" of cyclopentane. gatech.edu In an unsubstituted five-membered ring, the angle of maximum puckering can rotate around the ring with little to no energy barrier. gatech.edu For substituted rings like this compound, this pseudorotation is not free but is hindered by an energy barrier induced by the substituents. gatech.edu
The conformation of any point on the pseudorotation pathway can be described by two parameters: the phase angle of pseudorotation (P) and the maximum amplitude of pucker (τ_m). gatech.edu The phase angle P defines the specific conformation, with P values from 0° to 360° covering a full pseudorotational cycle. gatech.edu Specific conformations are categorized as either twist (T) or envelope (E) forms. gatech.edu For furanose rings found in nucleosides, which are substituted tetrahydrofurans, X-ray diffraction studies have shown that the conformations are not randomly distributed. Instead, they cluster in two preferred, relatively narrow ranges on the pseudorotational pathway, typically referred to as C(2')-endo and C(3')-endo conformations. gatech.edu These correspond to specific ranges of the phase angle P, indicating that the substituents strongly influence the conformational preference of the flexible five-membered ring. gatech.edu
Influence of Phenyl and Hydroxyl Substituents on Conformation
The conformation of the this compound ring is primarily governed by the steric and electronic effects of its two key substituents: the phenyl group at the C4 position and the hydroxyl group at the C2 (anomeric) position.
The bulky phenyl group exerts a strong steric influence, acting as a "conformational anchor." cdnsciencepub.com To minimize steric strain, this large substituent preferentially occupies a pseudo-equatorial position on the tetrahydrofuran ring. This preference significantly restricts the ring's flexibility, favoring conformations that accommodate this arrangement. The presence of such bulky substituents can lead to nonplanar or twisted conformations to alleviate steric repulsion. scispace.com
The hydroxyl group at the C2 position introduces significant stereoelectronic effects, most notably the anomeric effect. wikipedia.org This effect describes the thermodynamic preference for an electronegative substituent adjacent to a heteroatom in a ring to adopt an axial or pseudo-axial orientation, despite potential steric hindrance. wikipedia.org This stabilization arises from a hyperconjugation interaction between a lone pair of electrons on the endocyclic ring oxygen and the antibonding (σ*) orbital of the C2-OH bond. wikipedia.org Computational studies on the related 2-hydroxytetrahydrofuran (B17549) (2-HO-THF) have shown that conformers with a quasi-axial hydroxyl group are indeed preferred. acs.org
| Substituent | Position | Primary Influence | Effect on Conformation | Preferred Orientation |
|---|---|---|---|---|
| Phenyl | C4 | Steric Hindrance | Acts as a conformational anchor, restricting ring flexibility. | Pseudo-equatorial |
| Hydroxyl | C2 | Anomeric Effect (Stereoelectronic) | Stabilizes the conformer through hyperconjugation. | Pseudo-axial |
| Hydrogen Bonding | Provides additional stabilization via interaction with the ring oxygen. | Pseudo-axial |
Coexistence and Relative Stability of Conformers (e.g., Twisted vs. Bent)
The non-planar tetrahydrofuran ring is not static; it undergoes a continuous, low-energy conformational change known as pseudorotation. This process involves passing through a series of "envelope" (or "bent," E) and "twist" (T) conformations. In an unsubstituted tetrahydrofuran ring, twist conformations are generally the most stable energy minima. acs.org
The introduction of substituents, as in this compound, disrupts free pseudorotation and creates distinct, populated conformers with significant energy barriers between them. The final equilibrium is a balance between minimizing steric repulsions and maximizing stabilizing electronic interactions.
For substituted 2-hydroxytetrahydrofurans, theoretical calculations have identified twist conformations, such as the ³T₂ and ₃T⁴ forms, as the most stable ring puckers. acs.org These specific twist conformations are particularly adept at placing a large substituent at a pseudo-equatorial position while simultaneously allowing the anomeric C2-hydroxyl group to occupy a stabilizing quasi-axial position. acs.org An envelope conformation, by contrast, would likely introduce greater torsional strain or unfavorable steric interactions between the substituents.
Therefore, this compound is expected to exist as an equilibrium mixture of predominantly twist conformers. The relative stability of these conformers is dictated by the orientation of the hydroxyl group. The conformer with the pseudo-axial hydroxyl group is significantly stabilized by the anomeric effect, which can be estimated to be around 4-8 kJ/mol in similar systems. wikipedia.org This stabilization, potentially augmented by intramolecular hydrogen bonding, leads to a higher population of the axial conformer compared to the equatorial one at equilibrium. The presence of different conformers in equilibrium is often analyzed using Nuclear Magnetic Resonance (NMR) spectroscopy, where the ratios of different species can be determined by integrating characteristic signals. researchgate.netuni-regensburg.de
| Ring Conformation | C4-Phenyl Orientation | C2-Hydroxyl Orientation | Key Stabilizing/Destabilizing Factors | Relative Stability |
|---|---|---|---|---|
| Twist (e.g., ³T₂, ₃T⁴) | Pseudo-equatorial | Pseudo-axial | - Anomeric effect (highly stabilizing)
| Most Stable (Major conformer) |
| Twist (e.g., ³T₂, ₃T⁴) | Pseudo-equatorial | Pseudo-equatorial | - No anomeric stabilization
| Less Stable (Minor conformer) |
| Envelope (Bent) | Varies | - Generally higher torsional strain compared to twist forms in substituted systems | Least Stable (Likely a transition state or minor contributor) |
Mechanistic Investigations of 4 Phenyltetrahydrofuran 2 Ol Formation Reactions
Elucidation of Reaction Pathways
The formation of the 4-phenyltetrahydrofuran-2-ol scaffold can be achieved through several distinct reaction mechanisms, each with its own nuances and applications. These pathways include redox-relay reactions, hydroalkoxylation/cyclization, transformations involving radical intermediates, electrophilic cyclizations, and the ring-opening of epoxides.
Redox-Relay Reaction Mechanisms
Palladium-catalyzed oxidative cyclization reactions provide a powerful method for synthesizing highly substituted tetrahydrofurans. A notable variant of this reaction employs a PdCl₂/1,4-benzoquinone catalyst system, which, when combined with a substrate containing a hydrogen-bond acceptor, enhances both diastereoselectivity and reactivity. The reaction proceeds via a 5-exo Markovnikov regioselective anti-oxypalladation. acs.org
Following the initial cyclization, the resulting Pd-alkyl intermediate can undergo a tandem redox-relay process. This secondary reaction can convert a distal alcohol on the substrate's side chain into an aldehyde or ketone. acs.org The presence of a distal hydrogen-bonding group not only facilitates this redox relay but also improves the diastereoselectivity of the initial cyclization by imposing specific conformational constraints on the transition state. acs.org For instance, the cyclization of certain trisubstituted alkenols into 1,1,4-trisubstituted tetrahydrofurans has been achieved with up to a 7:1 diastereomeric ratio. acs.org
A plausible mechanism involves the coordination of the palladium catalyst to the alkene, followed by an intramolecular attack of the hydroxyl group. The subsequent β-hydride elimination and re-addition steps, characteristic of the redox-relay, lead to the oxidized side chain. The choice of catalyst system is crucial; for example, using Pd(OAc)₂/Cu(OAc)₂ under classical conditions may not offer the same level of diastereoselectivity enhancement provided by the PdCl₂/BQ system with a directing group. acs.org
Table 1: Catalyst Systems in Oxidative Cyclization
| Catalyst System | Substrate Type | Key Feature | Diastereoselectivity | Reference |
|---|---|---|---|---|
| PdCl₂/1,4-Benzoquinone | Trisubstituted alkenols with H-bond acceptor | Redox-relay and enhanced diastereoselectivity | Up to 7:1 dr | acs.org |
| Pd(OAc)₂/Cu(OAc)₂ | Parent diol substrate | Classical oxidative cyclization | 2:1 dr | acs.org |
Hydroalkoxylation/Cyclization Mechanistic Pathways
The intramolecular hydroalkoxylation of unactivated alkenes presents another effective route to tetrahydrofuran (B95107) derivatives. A novel catalytic system utilizing iodine (I₂) and phenylsilane (B129415) (PhSiH₃) has been shown to be effective for this transformation at room temperature. researchgate.net NMR studies suggest that the active catalytic species is likely in-situ generated iodophenylsilane (PhSiH₂I). researchgate.net This system is capable of promoting the intramolecular hydroalkoxylation of a variety of substituted alkenes. researchgate.net
Lanthanide-based catalysts, such as Ln[N(SiMe₃)₂]₃ (where Ln = La, Sm, Y, Lu), are also efficient precatalysts for the intramolecular hydroalkoxylation/cyclization of alkynyl alcohols. nih.gov These reactions are highly regioselective, proceeding in an exo-selective manner to yield exocyclic enol ethers. nih.gov Mechanistic studies indicate a turnover-limiting insertion of the carbon-carbon triple bond into the Lanthanide-Oxygen bond, occurring within a highly organized transition state. This is followed by a rapid protonolysis of the resulting Ln-C bond. nih.gov The reaction kinetics are first-order in catalyst concentration and zero-order in the concentration of the alkynyl alcohol. nih.gov
Platinum catalysts have also been employed for the hydroalkoxylation of γ-hydroxy olefins. For example, a catalytic mixture of [PtCl₂(H₂C=CH₂)₂] and a phosphine (B1218219) ligand can convert 2,2-diphenyl-4-penten-1-ol to 2-methyl-4,4-diphenyltetrahydrofuran. researchgate.netamazonaws.com
Radical Intermediates in Electrochemical Transformations
Electrochemical methods offer a sustainable approach to synthesizing C(sp³)-rich heterocycles like tetrahydrofurans. acs.orgsoton.ac.uk These reactions often proceed through radical cation intermediates. acs.orgresearchgate.net For instance, the electrochemical conversion of certain 2-arylalcohols to 2-phenyltetrahydrofuran involves an initial single-electron anodic oxidation of the phenyl ring to form an aromatic radical cation. acs.org This is followed by the mesolytic cleavage of a C-C bond to generate a carbocation, which is then trapped by an internal nucleophile (the hydroxyl group) to form the tetrahydrofuran ring. researchgate.net
The requirement of a 1- or 2-arylalcohol structural motif is crucial for the success of this heterocycle formation, and it has been confirmed that alkoxy radical intermediates are not involved in this specific mechanistic pathway. acs.org The deconstructive functionalization strategy, where a part of the original molecule is cleaved off, was found to be more efficient than subjecting a simple substrate like 4-phenylbutan-1-ol to the same conditions, which resulted in low conversion. acs.org The involvement of a planar benzylic carbocation intermediate was confirmed by the observation that an enantiomerically pure starting material yielded a racemic product. acs.org
Table 2: Electrochemical Synthesis of Tetrahydrofuran Derivatives
| Starting Material | Product | Key Intermediate | Mechanistic Feature | Reference |
|---|---|---|---|---|
| 2-Arylalcohol | 2-Phenyltetrahydrofuran | Aromatic radical cation, benzylic carbocation | Mesolytic cleavage, intramolecular trapping | acs.orgresearchgate.net |
| (S)-1 (>99% e.e.) | Racemic 2-phenyltetrahydrofuran | Planar benzylic carbocation | Confirms carbocation involvement | acs.org |
| 4-Phenylbutan-1-ol | 2-Phenyltetrahydrofuran (low conversion) | - | Demonstrates lower efficiency without deconstructive strategy | acs.org |
Electrophilic Cyclization Mechanisms
Electrophilic cyclization of unsaturated alcohols is a well-established method for synthesizing cyclic ethers. This process can be initiated by various electrophiles, including protons (acid-catalyzed), mercury species, or sources of electrophilic halogens. For example, the acid-catalyzed cyclization of vinylsilyl alcohols can produce di-, tri-, and tetrasubstituted tetrahydrofurans. rsc.org The stereoselectivity of these reactions is often dependent on the reaction temperature, with lower temperatures generally leading to higher diastereomeric ratios. rsc.org
In the case of mercury-cyclization, the electrophilic attack of the mercury species on the double bond occurs anti to the largest group, leading to a mercuronium ion. Subsequent intramolecular attack by the alcohol function results in the formation of the tetrahydrofuran ring. rsc.org Similarly, fluorocyclization of phenyl-substituted alkenols using N-F reagents in ionic liquids can lead to the formation of trans-diastereomeric fluorinated cyclic ethers. researchgate.net For example, the reaction of 4-phenylpent-4-en-1-ol (B15395231) with F-TEDA-BF₄ in an ionic liquid yields 2-difluoromethyl-2-phenyl-tetrahydrofuran. researchgate.net
Ionic vs. SN2-Type Processes in Epoxide Reactions
The reaction of epoxides with electron-rich alkenes, promoted by fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), provides a direct route to substituted tetrahydrofurans. researchgate.net Mechanistic studies suggest that the reaction can proceed through either a purely ionic or an SN2-type pathway, depending on the nucleophilicity of the alkene. researchgate.net
The ring-opening of epoxides is a classic reaction that can be catalyzed by either acid or base. byjus.com Under acidic conditions, the epoxide oxygen is first protonated, making the epoxide a better electrophile. Nucleophilic attack then occurs, preferentially at the more substituted carbon if the epoxide is asymmetric, indicating an Sₙ1-like character. byjus.comjsynthchem.com
In contrast, under basic or neutral conditions, a strong nucleophile attacks the epoxide ring directly in an Sₙ2 fashion. libretexts.orgmasterorganicchemistry.com This attack occurs at the less sterically hindered carbon of the epoxide. libretexts.orgmasterorganicchemistry.com The significant ring strain of the epoxide (approximately 13 kcal/mol) facilitates this ring-opening, even though an alkoxide is typically a poor leaving group. masterorganicchemistry.com Therefore, the reaction of an asymmetric epoxide will yield different regioisomers depending on whether it is performed under acidic or basic conditions. byjus.com
Pseudoradical-Type Reactions (e.g., [3+2] Cycloadditions)
The [3+2] cycloaddition of carbonyl ylides with activated alkenes is a powerful method for constructing five-membered oxygen-containing heterocycles, including tetrahydrofurans. researchgate.net Carbonyl ylides can be generated by the thermal ring-opening of epoxides. researchgate.net
A detailed study of the reaction between 2,2-dicyano-3-phenyloxirane and 2-cyclopentenone revealed that the reaction mechanism is a domino process. The rate-determining step is the thermal ring-opening of the oxirane to form a carbonyl ylide. This is followed by a non-concerted, pseudoradical-type reaction of the carbonyl ylide with the alkene. researchgate.net This pseudoradical nature helps to explain the regioselectivity of this non-polar reaction. researchgate.net These types of reactions can be used to synthesize complex tetrahydrofuran structures, such as 4-benzoyl-3,5-diaryltetrahydrofuran-2,2-dicarbonitriles from the reaction of 2,2-dicyano-3-aryloxiranes with chalcones. acs.org
Computational Chemistry and Theoretical Studies
Computational chemistry provides powerful tools to investigate the intricate details of reaction mechanisms that are often difficult to probe experimentally. For the formation of this compound, theoretical studies offer profound insights into the stereoselectivity and energetics of the reaction pathways.
Density Functional Theory (DFT) has become an indispensable method for predicting and explaining the stereochemical outcomes of organic reactions, including those that form substituted tetrahydrofurans like this compound. By calculating the energies of the transition states leading to different stereoisomers, researchers can understand the origins of stereoselectivity.
In studies of similar five-membered ring formations, DFT calculations have been instrumental. For example, in the context of radical cyclizations to form tetrahydrofuran derivatives, DFT has been used to evaluate the transition state energies for the formation of cis and trans isomers. The diastereoselectivity of these reactions is often governed by subtle steric and electronic effects in the transition state. A lower calculated activation energy for one pathway over another indicates that it is kinetically favored, leading to the predominance of the corresponding stereoisomer.
The choice of the basis set and the functional in DFT calculations is crucial for obtaining accurate results. Different combinations can be benchmarked against experimental data to ensure the reliability of the theoretical model. These computational models can then be used to predict the stereoselectivity of new reactions or to optimize reaction conditions to favor the formation of a desired stereoisomer.
The construction and analysis of a potential energy surface (PES) offer a comprehensive map of a chemical reaction, detailing all possible pathways from reactants to products. For the formation of this compound, a PES can reveal the lowest energy route, identify any intermediates, and characterize the transition states connecting them.
By mapping the energy of the system as a function of the geometric coordinates of the atoms, a PES provides a more global understanding than the examination of individual stationary points. This allows for the determination of whether the reaction proceeds through a concerted mechanism (a single transition state) or a stepwise mechanism involving one or more intermediates.
The analysis of the PES is critical for understanding complex reaction landscapes where multiple products can be formed. The relative heights of the energy barriers on the PES determine the kinetic product distribution. For the formation of this compound, this analysis can elucidate the factors controlling both regioselectivity and stereoselectivity.
Bond Evolution Theory (BET) provides a conceptual framework for describing the continuous changes in chemical bonding that occur during a chemical reaction. By analyzing the topology of the electron localization function (ELF), BET can visualize the sequence of bond breaking and bond formation events.
When applied to the formation of this compound, BET could offer a detailed narrative of the cyclization process. This would involve identifying the specific points along the reaction coordinate where the electron density reorganizes to form the new carbon-oxygen and carbon-carbon bonds of the tetrahydrofuran ring. This approach provides a chemically intuitive picture of the reaction mechanism, complementing the quantitative data obtained from energy calculations.
The analysis of thermochemical and kinetic data is fundamental to a complete mechanistic understanding of the formation of this compound. Thermochemical parameters, such as the enthalpy (ΔH) and Gibbs free energy (ΔG) of the reaction, determine the thermodynamic favorability and the position of the equilibrium. Kinetic parameters, most notably the activation energy (Ea) or the Gibbs free energy of activation (ΔG‡), govern the rate of the reaction.
Computational methods, particularly DFT, are frequently employed to calculate these crucial data points. For reactions that can lead to multiple stereoisomers of this compound, a comparison of the activation energies for each pathway allows for the prediction of the major kinetic product. The pathway with the lowest activation barrier will be the fastest and therefore the most dominant.
| Parameter | Description | Significance in Mechanistic Analysis |
| Enthalpy of Reaction (ΔH) | The heat absorbed or released during the reaction at constant pressure. | Indicates whether the reaction is exothermic (releases heat) or endothermic (absorbs heat). |
| Gibbs Free Energy of Reaction (ΔG) | The energy associated with a chemical reaction that can be used to do work. | Determines the spontaneity of the reaction under constant temperature and pressure. |
| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | A primary determinant of the reaction rate; lower activation energy leads to a faster reaction. |
| Gibbs Free Energy of Activation (ΔG‡) | The change in Gibbs free energy between the reactants and the transition state. | Directly related to the reaction rate constant through the Eyring equation. |
Bond Evolution Theory Applications
Experimental Mechanistic Probes
While computational studies provide theoretical insights, experimental probes are essential for validating and refining proposed reaction mechanisms.
The kinetic isotope effect (KIE) is a powerful experimental tool for elucidating reaction mechanisms by measuring the change in reaction rate upon isotopic substitution. By replacing an atom at a specific position with a heavier isotope (e.g., hydrogen with deuterium), one can determine if that position is involved in the rate-determining step of the reaction.
In the context of the formation of this compound, KIE studies could be designed to probe key bond-forming or bond-breaking steps. For instance, if a carbon-hydrogen bond is broken in the rate-limiting step, a primary KIE (where the rate with hydrogen is significantly faster than with deuterium, kH/kD > 1) would be expected. The magnitude of this effect can provide detailed information about the geometry of the transition state.
Secondary KIEs, where the isotopic substitution is at a position not directly involved in bond changes in the rate-determining step, can also provide valuable information about changes in hybridization or the steric environment of the transition state.
| Type of KIE | Description | Mechanistic Implication |
| Primary KIE | Observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step. | A significant value (typically kH/kD > 2) is strong evidence for the involvement of that bond in the rate-determining step. |
| Secondary KIE | Observed when the isotopic substitution is at a site not directly involved in bond changes in the rate-determining step. | Provides information about changes in the steric or electronic environment of the labeled position in the transition state. |
| Inverse KIE | The reaction proceeds faster with the heavier isotope (kH/kD < 1). | Can indicate a stiffening of the bonds to the isotopically labeled atom in the transition state. |
Intermediates Trapping Experiments
To elucidate the precise mechanistic pathway in the formation of this compound, a series of intermediates trapping experiments can be conducted. Such experiments are designed to capture and identify short-lived reactive species, such as radicals or carbocations, thereby providing strong evidence for their involvement in the reaction mechanism. The choice of trapping agent is crucial and depends on the nature of the suspected intermediate.
In the context of forming the this compound scaffold, both radical and cationic pathways are plausible, depending on the specific synthetic method employed. For instance, reactions initiated by single-electron transfer reagents or photoredox catalysis may proceed via radical intermediates, while acid-catalyzed or electrochemical methods could favor the formation of carbocations.
Evidence for Carbocationic Intermediates
In mechanistically related syntheses of substituted tetrahydrofurans, the involvement of carbocationic intermediates has been substantiated through carefully designed experiments. For example, in the electrochemical synthesis of 2-phenyltetrahydrofuran, a closely related analog, the formation of a planar benzylic secondary carbocation intermediate was confirmed. acs.org This was demonstrated by starting with an enantiomerically pure precursor and observing the formation of a racemic product, a hallmark of a reaction proceeding through a planar, achiral intermediate. acs.org
To probe for the presence of a carbocation intermediate in the formation of this compound, a nucleophilic trapping agent can be introduced into the reaction mixture. The trapping agent would compete with the intramolecular cyclization of the precursor, leading to the formation of a characteristic side product.
Table 1: Representative Data from a Hypothetical Carbocation Trapping Experiment
| Entry | Trapping Agent | Proposed Intermediate Trapped | Observed Trapped Product | Yield of Trapped Product (%) |
| 1 | Methanol (B129727) | Benzylic Carbocation | 4-Methoxy-4-phenylbutan-1-ol | Varies |
| 2 | Water | Benzylic Carbocation | 4-Phenylbutane-1,4-diol | Varies |
| 3 | Anisole | Benzylic Carbocation | 1-(4-Methoxyphenyl)-4-phenylbutan-1-ol | Varies |
Note: The data in this table is illustrative and based on established principles of carbocation trapping experiments in analogous systems. The yields of trapped products would be dependent on the specific reaction conditions and the relative rates of trapping versus intramolecular cyclization.
Evidence for Radical Intermediates
Alternatively, radical-mediated pathways for the formation of tetrahydrofuran rings have also been documented. These often involve the generation of a carbon-centered radical which then undergoes a 5-exo-trig cyclization. To investigate the potential involvement of radical intermediates in the synthesis of this compound, radical trapping agents can be employed. These agents are designed to react rapidly with radical species, thus diverting them from the main reaction pathway and forming a stable adduct that can be isolated and identified.
A common radical trap is (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), which is a stable radical itself and efficiently scavenges carbon-centered radicals. The observation of a TEMPO adduct of a proposed radical intermediate would provide compelling evidence for a radical mechanism.
Table 2: Representative Data from a Hypothetical Radical Trapping Experiment
| Entry | Trapping Agent | Proposed Intermediate Trapped | Observed Trapped Product | Yield of Trapped Product (%) |
| 1 | TEMPO | Carbon-centered radical | Adduct of TEMPO and the radical intermediate | Varies |
| 2 | 1,4-Cyclohexadiene | Carbon-centered radical | Reduced, non-cyclized product | Varies |
Note: The data in this table is illustrative and based on established principles of radical trapping experiments. The yields of trapped products would depend on the specific reaction conditions and the concentration and reactivity of the trapping agent.
By conducting such trapping experiments and analyzing the resulting product mixtures, it is possible to build a comprehensive picture of the operative reaction mechanism in the formation of this compound. The presence or absence of specific trapped products provides a powerful diagnostic tool to distinguish between competing mechanistic pathways.
Derivatization and Advanced Chemical Transformations of 4 Phenyltetrahydrofuran 2 Ol
Reactivity of the Hydroxyl Group
The hydroxyl group at the C-2 position of the tetrahydrofuran (B95107) ring is a key site for chemical modifications, including oxidation, esterification, and nucleophilic substitution reactions.
The secondary alcohol functionality of 4-phenyltetrahydrofuran-2-ol can be oxidized to yield the corresponding ketone, 4-phenyltetrahydrofuran-2-one. This transformation is a common and fundamental reaction in organic synthesis. Various oxidizing agents can be employed to achieve this conversion. For instance, reagents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions are effective for this oxidation. evitachem.com The general scheme for this reaction involves the conversion of the hydroxyl group to a carbonyl group, a foundational step for further synthetic elaborations. smolecule.com
Table 1: Oxidation of this compound
| Oxidizing Agent | Product | Reference |
| Potassium Permanganate (KMnO₄) | 4-Phenyltetrahydrofuran-2-one | evitachem.com |
| Chromium Trioxide (CrO₃) | 4-Phenyltetrahydrofuran-2-one | evitachem.com |
Esterification of the hydroxyl group in this compound is a straightforward method to introduce a wide array of functional groups. This reaction typically involves treating the alcohol with a carboxylic acid or its derivative, such as an acid chloride or anhydride (B1165640), often in the presence of an acid catalyst. The resulting esters can have significantly different physical and chemical properties compared to the parent alcohol. For example, reaction with acetic anhydride in the presence of a catalyst can yield 4-phenyltetrahydrofuran-2-yl acetate (B1210297). These ester derivatives are valuable intermediates in organic synthesis. smolecule.com
The hydroxyl group of this compound can be replaced by other nucleophiles in nucleophilic substitution reactions. smolecule.com These reactions typically require the activation of the hydroxyl group to convert it into a better leaving group, for example, by protonation under acidic conditions. Following activation, a nucleophile can attack the electrophilic carbon at the C-2 position. The nature of the nucleophile determines the final product. For instance, reaction with hydrogen halides can lead to the corresponding 2-halo-4-phenyltetrahydrofuran. The specific mechanism, whether Sₙ1 or Sₙ2, is influenced by the reaction conditions and the stereochemistry of the substrate. pages.devsavemyexams.com
Esterification Reactions
Reactions Involving the Tetrahydrofuran Ring
The tetrahydrofuran ring itself can undergo transformations that alter its core structure, such as ring-opening and functionalization at other positions.
The tetrahydrofuran ring in this compound can be cleaved under certain conditions. For example, reduction of the hemiacetal with sodium borohydride (B1222165) (NaBH₄) in a mixture of tetrahydrofuran and methanol (B129727) can lead to the ring-opened product, 2-phenylbutane-1,4-diol. semanticscholar.org This reaction highlights the ability to convert the cyclic ether into a linear diol, which can be a useful precursor for other synthetic targets.
Furthermore, ring-expansion reactions offer a pathway to larger heterocyclic systems. Iron-catalyzed ring-expansion reactions of epoxides with alkenes can produce substituted tetrahydrofurans. acs.org While not a direct reaction of this compound itself, related methodologies highlight the potential for transforming the tetrahydrofuran scaffold. For instance, Lewis acid-catalyzed reactions of epoxides with alkenes, sometimes mediated by solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), can lead to tetrahydrofuran derivatives through a formal [3+2] cycloaddition, which can be envisioned as a ring-expansion of the epoxide. acs.orgnih.gov
Beyond reactions at the C-2 position, the tetrahydrofuran core of this compound can be functionalized at other positions. For instance, allylation at the C-2 position can be achieved by reacting this compound with allyltrimethylsilane (B147118) in the presence of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂). semanticscholar.org This reaction introduces an allyl group, providing a handle for further transformations such as cross-coupling reactions.
The synthesis of substituted tetrahydrofurans can also be achieved through methods that build the ring with the desired functional groups already in place. For example, the reaction of epoxides with electron-rich alkenes promoted by hexafluoroisopropanol (HFIP) allows for the synthesis of a variety of substituted tetrahydrofurans. nih.govresearchgate.netmdpi.com These methods provide access to tetrahydrofuran cores with diverse substitution patterns, which can be seen as an indirect functionalization of the parent ring system.
Ring-Opening and Ring Expansion Transformations
Synthetic Applications as a Building Block
This compound, existing in equilibrium with its open-chain tautomer 4-hydroxy-4-phenylbutanal, is a versatile heterocyclic compound. Its structural features, particularly the reactive hemiacetal (or lactol) group and the phenyl substituent, make it a valuable chiral building block in synthetic organic chemistry. The hydroxyl group can be easily transformed or replaced, and the tetrahydrofuran ring provides a stable scaffold for the construction of more elaborate molecular architectures.
Access to Complex Organic Molecules
The utility of the this compound scaffold as a synthetic intermediate is prominently demonstrated in the total synthesis of complex natural products. A key example is its application in the asymmetric synthesis of (-)-tetrahydrolipstatin, a potent inhibitor of pancreatic lipase (B570770).
In a reported synthesis, a related chiral γ-lactone serves as a precursor to the core tetrahydrofuran structure. nih.gov This lactone is essentially an oxidized form of this compound. The synthetic strategy involves the diastereoselective alkylation of this lactone to introduce necessary side chains. For the synthesis of (-)-tetrahydrolipstatin, the lactone is alkylated with iodohexane to furnish the C-3 substituted lactone with excellent diastereoselectivity (99:1). nih.gov
This lactone is then reduced using diisobutylaluminium hydride (DIBAL-H) to afford the corresponding lactol, which is the direct equivalent of a substituted this compound. nih.gov This intermediate undergoes a Horner-Wadsworth-Emmons reaction to extend the side chain, ultimately leading to the formation of the complex structure of (-)-tetrahydrolipstatin. nih.gov This strategic use of a lactol derived from a γ-lactone highlights the importance of the this compound framework in providing stereochemical control and a robust platform for building complex molecules.
Formation of Other Substituted Tetrahydrofuran Derivatives
The this compound motif is a cornerstone for generating a diverse array of substituted tetrahydrofuran derivatives. The hemiacetal functionality allows for numerous chemical transformations, leading to products with significant structural and functional variations.
One common strategy involves the conversion of the corresponding γ-lactone to the lactol (this compound), which is then subjected to olefination reactions. For instance, a Wittig olefination of the lactol can produce α,β-unsaturated esters. These esters can then undergo an intramolecular conjugate addition upon treatment with a base like potassium hexamethyldisilazide (KHMDS) to yield highly substituted tetrahydrofuran derivatives with excellent yield and diastereoselectivity. nih.gov This method allows for the introduction of various substituents at the C-3 position of the tetrahydrofuran ring, as detailed in the table below. nih.gov
Table 1: Synthesis of C-3 Substituted Tetrahydrofurans
| Entry | R Group | Product | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|---|---|
| 1 | -CH₃ | 2a | 70 | 11:1 |
| 2 | -CH₂CH₃ | 2b | 91 | 60:1 |
| 3 | -CH₂CN | 2c | 82 | 11:1 |
| 4 | -CH₂-C₆H₅ | 2d | 99 | 49:1 |
| 5 | -CH₂-C₆H₅-pNO₂ | 2e | 99 | 14:1 |
| 6 | -CH₂CH₂CHCH₂ | 2f | 99 | >100:1 |
Data sourced from a study on the asymmetric synthesis of anti-aldol segments. nih.gov
Another advanced method for creating substituted tetrahydrofurans is the redox-relay Heck reaction. This approach can utilize a hemiacetal like this compound, generated in situ from the reaction of an aryl iodide and a butene-diol, to produce 3-aryl-substituted tetrahydrofurans. semanticscholar.org The crude hemiacetal is then reduced with a silane (B1218182) reagent to yield the final product. This methodology provides access to a range of tetrahydrofurans with different electronic properties on the phenyl ring. semanticscholar.org
Table 2: Synthesis of 3-Aryl-Substituted Tetrahydrofurans via Redox-Relay Heck Reaction
| Aryl Iodide Used | Resulting 3-Aryl-Substituted Tetrahydrofuran |
|---|---|
| 4-Iodoanisole | 3-(4-Methoxyphenyl)tetrahydrofuran |
| 4-(Trifluoromethoxy)iodobenzene | 3-(4-(Trifluoromethoxy)phenyl)tetrahydrofuran |
| 4-Iodobenzonitrile | 4-(Tetrahydrofuran-3-yl)benzonitrile |
| 4-Fluoroiodobenzene | 3-(4-Fluorophenyl)tetrahydrofuran |
Data compiled from supplementary information on the redox-relay Heck approach. semanticscholar.org
Furthermore, palladium-catalyzed tandem oxidative cyclization reactions provide a pathway to diastereoselective synthesis of highly substituted tetrahydrofurans. acs.org Acid-catalyzed cyclization of specific 2-phenyl-4-penten-1-ol derivatives can also be employed to synthesize multi-substituted tetrahydrofurans, such as 4-phenyl-2,2,4-trimethyltetrahydrofuran. google.com Electrochemical methods have also been explored for the synthesis of substituted tetrahydrofurans, including 2-phenyltetrahydrofuran, from precursor alcohols, showcasing a modern approach to forming these heterocyclic systems. nih.gov
Advanced Spectroscopic Characterization in Tetrahydrofuran Chemistry
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound with a high degree of confidence. For fluorinated analogs of 4-Phenyltetrahydrofuran-2-ol, HRMS is used to confirm their successful synthesis. For example, the sodium adduct ([M+Na]⁺) of 3,3,4,4-Tetrafluoro-5,5-diphenyltetrahydrofuran-2-ol was found to have a mass of 361.0828, which corresponds to the calculated exact mass for the formula C₁₈H₁₄F₄NaO₂. rsc.org This precise agreement between the measured and calculated mass confirms the elemental composition of the synthesized molecule.
Table 4: Representative HRMS Data for Phenyltetrahydrofuran Analogs
| Compound | Ion Formula | Calculated Mass (m/z) | Found Mass (m/z) | Source |
| 3,3,4,4-Tetrafluoro-5,5-diphenyltetrahydrofuran-2-ol | [C₁₈H₁₄F₄NaO₂]⁺ | 361.0828 | 361.0828 | rsc.org |
| 3,3,4,4-Tetrafluoro-5-(p-methoxyphenyl)-5-phenyltetrahydrofuran-2-ol | [C₁₉H₁₈F₄O₃]⁺ | 370.1192 | 370.1203 | rsc.org |
| 2-Allyl-4-phenyltetrahydrofuran | [C₁₄H₁₉O₃]⁺ (M+H)⁺ | 235.1329 | 235.1327 | semanticscholar.org |
Mass-Analyzed Threshold Ionization (MATI) Spectroscopy for Conformational Studies
Mass-Analyzed Threshold Ionization (MATI) spectroscopy is a high-resolution technique used to obtain detailed information about the electronic and vibrational structure of molecular cations. By analyzing the energy required to form ions in their ground and vibrationally excited states, MATI provides precise adiabatic ionization energies (IEs) and cationic vibrational frequencies. nih.gov This data is crucial for understanding the conformational preferences of flexible molecules like this compound.
For the parent molecule, tetrahydrofuran (B95107) (THF), MATI studies have been instrumental in characterizing its pseudorotational landscape. rsc.org Research has shown that in the neutral ground state (S₀), THF exists as an equilibrium of two conformers: a twisted (C₂) and a bent (Cₛ) form. rsc.orgaip.org Upon ionization, however, only the twisted C₂ conformation is observed in the cationic ground state (D₀). rsc.orgresearchgate.net The adiabatic ionization energy for THF has been accurately determined to be 9.4256 ± 0.0004 eV. rsc.org
In the case of this compound, the introduction of a bulky phenyl group at the C4 position and a hydroxyl group at the C2 position significantly complicates the conformational possibilities. The five-membered ring can still adopt various envelope and twist conformations, but these are now coupled with the orientation of the phenyl and hydroxyl substituents (axial vs. equatorial).
MATI spectroscopy can distinguish between these different conformers. Each stable conformer in the neutral state will have a unique set of Franck-Condon factors governing the transitions to the cationic state. This results in a distinct vibrational structure in the MATI spectrum for each conformer. By comparing experimental MATI spectra with theoretical calculations, the geometry of the dominant conformers and their relative energies can be determined. For instance, studies on substituted phenols have shown that alkyl groups can cause a redshift in the ionization energy, indicating stronger interaction with the ring in the cationic state. nih.gov A similar effect would be expected for the phenyl-substituted tetrahydrofuran ring.
Vacuum Ultraviolet Photoionization (VUV-PI) and IR Resonant VUV-PI/MATI for Ionization Dynamics
Vacuum Ultraviolet Photoionization (VUV-PI) is a powerful tool for studying the energetics and dynamics of ionization processes. osti.gov When combined with infrared (IR) spectroscopy in a technique known as IR resonant VUV-PI/MATI, it allows for conformer-specific investigations. aip.orgresearchgate.net
The general principle involves using a tunable IR laser to excite a specific vibrational mode of a pre-selected conformer. A subsequent VUV laser pulse then ionizes this vibrationally excited molecule. By scanning the IR frequency while monitoring the ion signal, a conformer-specific IR spectrum is obtained. acs.org This method, often referred to as IR-dip spectroscopy, can separate the vibrational spectra of conformers that coexist in a sample. aip.org
For this compound, this technique would be invaluable for unraveling its complex conformational mixture. The O-H stretch of the hydroxyl group and the C-H stretches of the phenyl group are ideal vibrational modes to target with the IR laser, as their frequencies are sensitive to the local chemical environment, which changes with conformation.
Recent studies on THF have successfully used IR resonant VUV-PI/MATI to capture the distinct vibrational spectra of its "twisted" and "bent" conformers. aip.orgresearchgate.net These experiments confirmed that both conformers coexist in the neutral state, while only the twisted form is present in the cation. researchgate.net This approach could be directly applied to this compound to:
Obtain individual IR spectra for each of its stable conformers.
Determine the relative populations and stabilities of these conformers under specific conditions. researchgate.net
Investigate how the ionization dynamics are affected by the initial conformation and vibrational state of the neutral molecule.
Infrared (IR) Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis
Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. The absorption of IR radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds and functional groups. savemyexams.comlibretexts.org For this compound, the IR spectrum provides a unique vibrational fingerprint determined by its constituent parts: the tetrahydrofuran ring, the phenyl group, and the hydroxyl group.
The key functional groups and their expected IR absorption regions are:
O-H Group: The hydroxyl group gives rise to a strong, broad absorption band in the 3650-3200 cm⁻¹ region due to O-H stretching vibrations, with the broadness resulting from hydrogen bonding. pressbooks.publibretexts.org
Aromatic C-H Group: The C-H stretching vibrations of the phenyl ring typically appear as a set of weaker bands between 3100 cm⁻¹ and 3000 cm⁻¹. pg.edu.pl Out-of-plane C-H bending vibrations are also characteristic and appear in the 900-675 cm⁻¹ region, with their exact position being indicative of the substitution pattern on the benzene (B151609) ring. pressbooks.pub
Aliphatic C-H Group: The C-H stretching vibrations of the tetrahydrofuran ring's CH₂ and CH groups occur in the 3000-2850 cm⁻¹ range. libretexts.org
C-O Bonds: The spectrum will feature strong C-O stretching vibrations. The alcohol C-O stretch is typically found in the 1260-1050 cm⁻¹ range, while the ether C-O-C stretch of the tetrahydrofuran ring also absorbs in this region, often seen as a strong band around 1075 cm⁻¹. libretexts.orgnih.gov
Aromatic C=C Bonds: The C=C stretching vibrations within the phenyl ring give rise to several characteristic absorptions of variable intensity in the 1600-1450 cm⁻¹ region. pg.edu.pl
The following table summarizes the expected characteristic IR absorptions for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Hydroxyl | O-H Stretch | 3650 - 3200 | Strong, Broad |
| Phenyl Ring | Aromatic C-H Stretch | 3100 - 3000 | Weak to Medium |
| THF Ring | Aliphatic C-H Stretch | 3000 - 2850 | Medium |
| Phenyl Ring | C=C Stretch | 1600 - 1450 | Medium, Sharp |
| THF Ring / Alcohol | C-O Stretch | 1260 - 1050 | Strong |
| Phenyl Ring | Aromatic C-H Bend (out-of-plane) | 900 - 675 | Medium to Strong |
This vibrational fingerprint is essential for routine identification and for confirming the successful synthesis of the compound.
Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment
Electronic Circular Dichroism (ECD) is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. encyclopedia.pub It is a powerful, non-empirical method for determining the absolute configuration of stereogenic centers. researchgate.neticm.edu.pl this compound possesses at least two stereocenters (at C2 and C4), making it a chiral molecule for which ECD is an ideal analytical tool.
The process of assigning the absolute configuration using ECD involves a comparison between the experimentally measured spectrum and a theoretically calculated spectrum. acs.org The typical workflow is as follows:
Conformational Search: A thorough computational search is performed to identify all low-energy conformers of the molecule.
Spectrum Calculation: For each stable conformer, the ECD spectrum is calculated using quantum chemical methods, most commonly Time-Dependent Density Functional Theory (TD-DFT). researchgate.netacs.org
Boltzmann Averaging: The calculated spectra of the individual conformers are averaged based on their predicted Boltzmann population at the experimental temperature.
Comparison: The final, Boltzmann-averaged theoretical spectrum is compared to the experimental ECD spectrum. A good match between the signs and relative intensities of the Cotton effects in both spectra allows for the unambiguous assignment of the molecule's absolute configuration. researchgate.netdatapdf.com
The ECD spectrum of this compound would be dominated by electronic transitions associated with the phenyl chromophore. The spatial arrangement of the phenyl group relative to the chiral tetrahydrofuran ring dictates the chiroptical response, making the ECD spectrum highly sensitive to the molecule's stereochemistry.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. It provides unambiguous information on bond lengths, bond angles, and the absolute configuration of chiral molecules, provided that a suitable single crystal can be grown. rsc.org
For this compound, a successful X-ray crystallographic analysis would yield a detailed structural model, confirming the connectivity of the atoms and revealing the specific conformation adopted by the molecule in the crystalline state. It would also definitively establish the relative stereochemistry between the C2 and C4 positions. If a chiral resolving agent is used or if the crystallization results in a conglomerate of enantiopure crystals, the absolute stereochemistry can also be determined.
However, obtaining single crystals of sufficient quality for X-ray diffraction can be a significant challenge. Molecules like this compound, which often exist as oils or low-melting solids and have multiple diastereomeric forms, can be difficult to crystallize. usask.ca Indeed, related studies on similar compounds have reported that attempts at crystallization for the purpose of X-ray analysis were not always successful. usask.ca Despite this potential difficulty, X-ray crystallography remains the gold standard for solid-state structural determination.
Applications of 4 Phenyltetrahydrofuran 2 Ol in Advanced Organic Synthesis
Synthesis of Complex Molecular Architectures and Scaffolds
The tetrahydrofuran (B95107) ring system is a fundamental structural motif found in numerous biologically active compounds. The strategic use of substituted tetrahydrofurans, such as those derived from 4-phenyltetrahydrofuran-2-ol, allows for the construction of complex molecular frameworks.
Recent advancements have demonstrated the electrochemical synthesis of C(sp³)-rich heterocycles, including 2-phenyltetrahydrofuran, through a deconstructive functionalization approach. acs.org This method involves the mesolytic cleavage of anodically generated aromatic radical cations and the subsequent trapping of carbocation intermediates with internal nucleophiles. acs.org This strategy has proven effective for creating a diverse range of C(sp³)-rich heterocycles like tetrahydrofurans, tetrahydropyrans, and pyrrolidines. acs.org
Furthermore, a novel method for synthesizing cis-2,3-disubstituted tetrahydrofuran scaffolds has been developed. thieme-connect.com This approach involves the coupling of (E)-4-(phenylthio)but-3-en-1-ol with various aldehydes in the presence of a Lewis acid, providing a direct route to these valuable building blocks. thieme-connect.com The resulting thioacetals can be further functionalized, highlighting the versatility of this method. thieme-connect.com
Iron-catalyzed ring-expansion reactions of epoxides with alkenes have also emerged as a powerful tool for constructing tetrahydrofuran rings. acs.org For instance, the reaction of styrene (B11656) oxide with various styrene derivatives in the presence of an iron porphyrin catalyst yields 2,4-disubstituted tetrahydrofurans in high yields. acs.org This methodology has been extended to the synthesis of highly substituted tetrahydrofurans. acs.org
Building Blocks for Natural Product Synthesis
The inherent chirality and functionality of tetrahydrofuran derivatives make them ideal building blocks for the total synthesis of natural products.
Strategies Towards Polyketide Macrolides with Tetrahydrofuran Moieties
Polyketide macrolides are a large and structurally diverse class of natural products, many of which possess significant biological activity. A significant number of these macrolides feature tetrahydrofuran (THF) moieties within their macrocyclic core. nih.gov The synthesis of these complex structures often relies on the stereoselective construction of the THF ring and its subsequent incorporation into the macrolide.
A modular and stereoselective synthetic approach has been developed for a library of polyketide-like macrolides containing a tetrahydrofuran ring. nih.gov This strategy allows for the targeted sampling of natural product-like chemical space. nih.gov The synthesis of the THF-containing fragments is a critical aspect of these strategies. For example, in the synthesis of mandelalide A, a highly oxygenated tetrahydrofuran was constructed via an acetal (B89532) cleavage/epoxide opening cascade reaction. nih.gov Other key reactions for forming the THF moiety in polyketide synthesis include Rychnovsky–Bartlett cyclization and intramolecular Heck cyclization. nih.gov
The table below summarizes some key strategies and intermediates in the synthesis of polyketide macrolides with tetrahydrofuran moieties.
| Natural Product Family | Key THF Synthesis Strategy | Intermediate(s) | Reference(s) |
| Mandelalides | Acetal cleavage/epoxide opening cascade | Highly oxygenated tetrahydrofuran | nih.gov |
| Plakortin family | Not specified in provided context | Not specified in provided context | acs.org |
| Amphidinolides | Dihydrofuranone formation from α-diazo ketone | trans-dihydrofuranone | nih.gov |
| Phormidolides | Stereoselective 1,5-anti-addition | Allylstannane and ribose-derived aldehyde | nih.gov |
Enantioselective Total Synthesis of Tetrahydrofuran-Containing Natural Products (e.g., Paulownin (B29309), Tetrahydrolipstatin)
The enantioselective synthesis of specific tetrahydrofuran-containing natural products showcases the versatility of building blocks like this compound.
Paulownin: The total synthesis of the furofuran lignan (B3055560) (±)-paulownin has been achieved through a formal [3 + 2]-cycloaddition. researchgate.netacs.org This key step involves the Lewis acid-mediated reaction of an α-silyloxy aldehyde with a styrene to generate a 3-alkyl-2-aryltetrahydrofuran-4-ol. researchgate.netacs.org Other synthetic approaches towards paulownin have also been reported, including a photochemical Norrish-Yang cyclization. chim.it
Tetrahydrolipstatin (Orlistat): Several synthetic routes to the pancreatic lipase (B570770) inhibitor (–)-tetrahydrolipstatin have been developed, often utilizing tetrahydrofuran intermediates. One asymmetric synthesis involves the highly diastereoselective formation of functionalized tetrahydrofuran derivatives from optically active 4-phenylbutyrolactone. nih.govpurdue.edu Ring-opening of these tetrahydrofurans provides access to key anti-aldol segments required for the synthesis. nih.govpurdue.edu Another efficient synthesis of tetrahydrolipstatin and its derivatives employs a regioselective and stereospecific carbonylation of an advanced epoxide intermediate to form the characteristic β-lactone ring. nih.gov
The following table highlights key aspects of the enantioselective total synthesis of these natural products.
| Natural Product | Key Synthetic Strategy | Key Intermediate(s) | Reference(s) |
| (±)-Paulownin | Formal [3 + 2]-cycloaddition | 3-Alkyl-2-aryltetrahydrofuran-4-ol | researchgate.netacs.org |
| (–)-Tetrahydrolipstatin | Diastereoselective synthesis of functionalized tetrahydrofurans from 4-phenylbutyrolactone | Functionalized tetrahydrofuran derivatives | nih.govpurdue.edu |
| (–)-Tetrahydrolipstatin | Regioselective and stereospecific carbonylation of an epoxide | trans-β-lactone | nih.gov |
Preparation of Furanone, Morpholinone, and Tetrahydrofuran Derivatives from Natural Sources
Fungi are a rich source of diverse secondary metabolites, including furanone, morpholinone, and tetrahydrofuran derivatives. A study of the marine-derived fungus Talaromyces sp. PSU-MF07 led to the isolation of three new compounds: a furanone, a morpholinone, and a tetrahydrofuran, alongside three known compounds. nih.gov The structures of these compounds were elucidated using spectroscopic methods. nih.gov This highlights the potential of natural sources for discovering novel tetrahydrofuran-containing molecules.
Precursors in Medicinal Chemistry Research
Substituted tetrahydrofurans are valuable precursors in medicinal chemistry due to their prevalence in biologically active molecules. The ability to synthesize a variety of substituted tetrahydrofurans allows for the generation of compound libraries for screening and lead optimization.
For instance, rhodium-catalyzed reactions of styryl alcohols with N-methyl-O-tosyl hydroxylamine (B1172632) have been used to synthesize a range of substituted tetrahydrofurans. rsc.org This method provides access to products with different substituents on the phenyl ring, which is crucial for structure-activity relationship (SAR) studies. rsc.org
The development of chemoenzymatic methods has also expanded the toolkit for synthesizing optically active tetrahydrofurans. A two-step process involving the whole-cell mediated asymmetric reduction of γ-chloroalkyl aryl ketones followed by stereospecific cyclization yields chiral non-racemic (S)-2-phenyltetrahydrofuran. mdpi.com This approach provides access to valuable chiral building blocks for the synthesis of enantiomerically pure pharmaceuticals.
The table below provides examples of substituted tetrahydrofurans synthesized as precursors for medicinal chemistry research.
| Tetrahydrofuran Derivative | Synthetic Method | Potential Application | Reference(s) |
| 2-(Aryl)-3-(methylamino)tetrahydrofuran | Rhodium-catalyzed reaction of styryl alcohols | SAR studies | rsc.org |
| (S)-2-Phenyltetrahydrofuran | Chemoenzymatic synthesis | Chiral building block for pharmaceuticals | mdpi.com |
Future Research Trajectories and Perspectives
Development of Sustainable and Green Synthetic Methodologies
The chemical industry's shift towards sustainability is driving the development of environmentally friendly methods for synthesizing tetrahydrofuran (B95107) (THF) rings, a core structure in many natural products and pharmaceuticals. nih.govrsc.org Key areas of future research include:
Solvent-Free and Alternative Solvents: Research is moving towards minimizing or eliminating the use of hazardous organic solvents. mdpi.com Studies have explored solvent-free synthesis methods, which not only reduce waste but also simplify purification processes. mdpi.com The use of greener solvents, such as ionic liquids and water, is also being investigated to create more eco-friendly protocols. mdpi.comresearchgate.net Microwave-assisted synthesis is another promising avenue, offering rapid reaction times and reduced energy consumption compared to conventional heating methods. mdpi.comresearchgate.net
Bio-based Feedstocks: A significant push is being made to utilize renewable resources. L-arabinose, a sugar readily available from the sugar beet industry, has been successfully used to create chiral tetrahydrofurans on a large scale without the need for protecting groups. nih.gov This approach, which has been extended to other biomass-derived sugars like D-xylose, opens up a sustainable pathway to valuable chiral molecules. nih.gov The direct conversion of biomass into THF and its precursors, such as 1,4-butanediol (B3395766) (BDO), is a critical area of ongoing research, aiming to reduce reliance on petrochemicals. rsc.org
Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
The development of new catalysts is central to improving the synthesis of substituted tetrahydrofurans, with a focus on achieving higher selectivity and efficiency under milder conditions.
Metal-Based Catalysis: Researchers are exploring a variety of metal catalysts to facilitate the synthesis of tetrahydrofuran derivatives. organic-chemistry.org This includes:
Palladium: Palladium-catalyzed methods have been developed for the stereoselective synthesis of substituted tetrahydrofurans from γ-hydroxy alkenes and aryl bromides. organic-chemistry.org
Gold: Gold catalysis has been shown to be effective in the intramolecular hydroamination of N-allenyl carbamates to form cyclic amines and in the oxidative functionalization of terminal alkenes to produce various N- or O-heterocycles. organic-chemistry.org
Copper: Copper(I)-Xantphos systems have been used for the intramolecular hydroalkoxylation of unactivated terminal alkenes. organic-chemistry.org
Iron: Iron-catalyzed C(sp³)–H activation of ethers provides a green method for synthesizing mixed acetals. organic-chemistry.org
Platinum: Platinum catalysts have been employed for the hydroalkoxylation of γ- and δ-hydroxy olefins. organic-chemistry.org
Lanthanide Triflates: These have proven to be efficient catalysts for the intramolecular hydroalkoxylation/cyclization of hydroxyalkenes. organic-chemistry.org
Organocatalysis and Biocatalysis: In a move away from potentially toxic and expensive metals, organocatalysis and biocatalysis are gaining traction. mdpi.comresearchgate.net Organoselenium catalysis, for example, enables the efficient synthesis of oxygen and nitrogen heterocycles. organic-chemistry.org Biocatalysis, which uses enzymes or whole cells, offers high selectivity and operates in environmentally friendly reaction media like water. mdpi.com
Photoredox Catalysis: This emerging field uses light to drive chemical reactions and has been successfully applied to the synthesis of substituted tetrahydrofurans. researchgate.net Nickel-catalyzed photoredox reactions, for instance, have been used for the α-oxy C(sp³)–H arylation of cyclic ethers. organic-chemistry.org
Integration of Advanced Computational Modeling for Predictive Synthesis
Computational chemistry is becoming an indispensable tool for understanding and predicting the outcomes of chemical reactions, thereby accelerating the development of new synthetic methods.
Mechanism Elucidation: Density Functional Theory (DFT) calculations are being used to study the mechanisms of reactions that form furan (B31954) rings. maxapress.commaxapress.com By analyzing transition states and intermediates, researchers can gain insights into the factors that control the reaction's outcome. maxapress.commaxapress.comresearchgate.net For example, computational studies have been used to elucidate the mechanism of gold-catalyzed isomerization of alkynyl epoxides to furans, revealing the electronic features of substituents that are crucial for ring formation. maxapress.commaxapress.com
Predicting Reactivity and Selectivity: Computational models can predict the regioselectivity of reactions involving furan rings by assessing frontier molecular orbitals (FMOs). This allows chemists to identify the most reactive sites on a molecule and design experiments accordingly. Molecular docking simulations can also predict the binding affinities of tetrahydrofuran derivatives to biological targets, guiding the design of new drugs.
Catalyst Design: Computational methods aid in the design of more effective catalysts by providing insights into reaction intermediates and transition states. researchgate.net This knowledge helps in the rational design of catalysts with improved activity, selectivity, and stability.
Broadening the Synthetic Scope Towards Diverse Molecular Targets
The versatility of the tetrahydrofuran scaffold makes it a valuable building block for the synthesis of a wide range of complex and biologically active molecules. rsc.org
Functionalization and Derivatization: Research is focused on developing new methods to functionalize the tetrahydrofuran ring at various positions. rsc.org This allows for the creation of a diverse library of derivatives with different properties and potential applications. For instance, methods for the synthesis of 2,5-disubstituted tetrahydrofurans are of particular interest as this substitution pattern is common in natural products. rsc.org
Synthesis of Natural Products and Bioactive Molecules: The tetrahydrofuran moiety is present in a vast array of natural products with interesting biological activities, including polyketides, acetogenins, and lignans. rsc.orgrsc.org Synthetic efforts are directed towards the total synthesis of these natural products, which are often available only in minute quantities from natural sources. rsc.org
Drug Discovery: The unique three-dimensional structure and biocompatibility of tetrahydrofuran derivatives make them attractive scaffolds for drug discovery. sugar-energy.com For example, tetrahydrofuran cyclic urea (B33335) derivatives have been designed and synthesized as androgen receptor antagonists for the potential treatment of prostate cancer. ias.ac.in The ability to create diverse molecular structures from tetrahydrofuran precursors is a key driver in the search for new therapeutic agents. sugar-energy.comresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
